5-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)piperidin-2-one
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Overview
Description
5-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)piperidin-2-one is a complex organic compound that features a tetrahydroisoquinoline moiety linked to a piperidinone structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)piperidin-2-one typically involves multicomponent reactions that improve atom economy, selectivity, and yield. One common method includes the condensation of a phenylethylamine derivative with an aldehyde to form an iminium intermediate, followed by cyclization to yield the tetrahydroisoquinoline core . The piperidinone moiety can be introduced through subsequent reactions involving appropriate reagents and conditions, such as the use of dehydrating agents like phosphorus oxychloride or zinc chloride .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. These methods may involve the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale synthesis. The use of environmentally friendly reagents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroisoquinoline or piperidinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinoline and piperidinone derivatives, which can exhibit diverse biological activities and serve as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
5-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)piperidin-2-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety can interact with neurotransmitter receptors and enzymes, modulating their activity and leading to neuroprotective effects . Additionally, the compound may inhibit inflammatory pathways by targeting key signaling molecules involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog that lacks the piperidinone moiety but shares the tetrahydroisoquinoline core.
2-Piperidin-4-yl-1,2,3,4-tetrahydroisoquinoline: A compound with a similar structure but different functional groups.
Uniqueness
5-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)piperidin-2-one is unique due to its combined tetrahydroisoquinoline and piperidinone structures, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-14-6-5-12(9-16-14)15(19)17-8-7-11-3-1-2-4-13(11)10-17/h1-4,12H,5-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMLYZGAIAGDQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1C(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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